molecular formula C15H20N2O3 B032858 Fenspiride N-oxide CAS No. 210690-26-9

Fenspiride N-oxide

Cat. No.: B032858
CAS No.: 210690-26-9
M. Wt: 276.33 g/mol
InChI Key: PEYJGEWJSVTMEN-UHFFFAOYSA-N
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Description

Fenspiride N-oxide is a derivative of Fenspiride, an oxazolidinone spiro compound known for its antispasmodic and bronchodilator properties. This compound is primarily recognized as an impurity of Fenspiride, exhibiting similar pharmacological properties, including anti-inflammatory effects and inhibition of mucus secretion .

Mechanism of Action

Target of Action

Fenspiride N-oxide, similar to its parent compound Fenspiride, is believed to target several receptors and enzymes involved in the inflammatory response and bronchoconstriction . It is known to have activity as an alpha-1 blocker , H1 antagonist , and also inhibits PDE3, PDE4, PDE5 .

Mode of Action

This compound’s interaction with its targets leads to a variety of effects. As an alpha-1 blocker and H1 antagonist, it can reduce histamine-induced bronchoconstriction . By inhibiting PDE3, PDE4, and PDE5, it can modulate the levels of cyclic nucleotides within cells, which are key regulators of inflammation and bronchoconstriction .

Biochemical Pathways

It is believed to modulate pathways associated with inflammation and respiratory disorders . For instance, by blocking alpha-1 receptors and H1 receptors, it can inhibit the effects of catecholamines and histamine, respectively, which play key roles in the inflammatory response .

Pharmacokinetics

For its parent compound fenspiride, it has been reported that the bioavailability is 90%, and the elimination half-life is 14-16 hours . The compound is excreted in urine (90%) and feces (~10%) . These properties may impact the bioavailability and therapeutic window of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of Fenspiride, given their similar structures and targets. This includes antispasmodic and bronchodilator effects, which can help in the treatment of ENT and respiratory diseases . By reducing bronchoconstriction and inflammation, it can alleviate symptoms such as coughing and difficulty breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenspiride N-oxide typically involves the oxidation of Fenspiride. One common method employs sodium perborate in acetic acid as an effective reagent for the oxidation process . The reaction conditions are carefully controlled to ensure the selective formation of the N-oxide derivative without over-oxidation or degradation of the parent compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to maintain product purity and yield. The process may include steps such as purification through crystallization or chromatography to isolate the desired N-oxide compound.

Chemical Reactions Analysis

Types of Reactions: Fenspiride N-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of Fenspiride to this compound.

    Reduction: Potential reduction back to the parent compound, Fenspiride.

    Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Sodium perborate in acetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: this compound.

    Reduction: Fenspiride.

    Substitution: Substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Fenspiride: The parent compound with similar pharmacological properties.

    Other Oxazolidinones: Compounds with similar structural features and therapeutic effects.

Uniqueness: Fenspiride N-oxide is unique due to its specific N-oxide functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar oxazolidinones .

Properties

IUPAC Name

8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYJGEWJSVTMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical method was developed to study Fenspiride hydrochloride and its degradation products, and what were the key advantages of this method?

A1: The research focused on developing and validating a new chromatographic method to identify and quantify Fenspiride hydrochloride (FNS) and its degradation products, including Fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), within liquid formulations []. This method utilized a dual gradient with two buffer solutions, one at pH 4.5 and another at pH 2.9, with varying proportions of methanol and acetonitrile.

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